molecular formula C17H11N B14761662 2-Azachrysene CAS No. 218-02-0

2-Azachrysene

Cat. No.: B14761662
CAS No.: 218-02-0
M. Wt: 229.27 g/mol
InChI Key: ACIUFBMENRNYHI-UHFFFAOYSA-N
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Description

2-Azachrysene is an aromatic tetracyclic compound where one carbon atom in the chrysene structure is replaced by a nitrogen atomThese compounds are analogs of azasteroids and have shown potential as drug candidates due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azachrysene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions followed by cyclization. For example, a Suzuki-Miyaura coupling reaction can be employed to form the necessary carbon-nitrogen bonds, followed by an intramolecular cyclization to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Azachrysene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted azachrysenes, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Azachrysene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azachrysene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, its antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

2-Azachrysene can be compared with other similar compounds such as:

  • 1-Azachrysene
  • 4-Azachrysene
  • 2-Azapyrene
  • 7,8-Benzoquinoline

These compounds share the nitrogen-containing heterocyclic structure but differ in the position of the nitrogen atom and the overall arrangement of the aromatic rings. The unique position of the nitrogen atom in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

218-02-0

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

naphtho[2,1-f]isoquinoline

InChI

InChI=1S/C17H11N/c1-2-4-14-12(3-1)5-7-17-15-9-10-18-11-13(15)6-8-16(14)17/h1-11H

InChI Key

ACIUFBMENRNYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CN=C4

Origin of Product

United States

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